5-benzoyl-2-furoic acid
Overview
Description
5-benzoyl-2-furoic acid (BFA) is a chemical compound that belongs to the class of aromatic acids. It is a white crystalline powder with a molecular weight of 198.19 g/mol. BFA is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
5-benzoyl-2-furoic acid acts as an inhibitor of protein tyrosine phosphatases by binding to the active site of the enzyme and preventing its catalytic activity. This compound also induces the accumulation of intracellular vesicles by disrupting the function of the Golgi apparatus.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzoyl-2-furoic acid in lab experiments is its ability to selectively inhibit protein tyrosine phosphatases, which are involved in a variety of cellular processes. However, this compound has also been shown to have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
Future research on 5-benzoyl-2-furoic acid could focus on developing more selective inhibitors of protein tyrosine phosphatases, identifying new targets for this compound, and exploring the potential applications of this compound in the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound.
Scientific Research Applications
5-benzoyl-2-furoic acid has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein tyrosine phosphatases, and as a potential anticancer agent. This compound has also been used as a molecular probe for studying the intracellular trafficking of proteins and lipids.
properties
IUPAC Name |
5-benzoylfuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFSTMQCIGZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386963 | |
Record name | 5-benzoylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35897-51-9 | |
Record name | 5-benzoylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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